molecular formula C22H36O4 B13891786 (2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid

(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid

Cat. No.: B13891786
M. Wt: 364.5 g/mol
InChI Key: GGXXRJAROSMGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Deoxy Limaprost is a derivative of Limaprost, a prostaglandin E1 analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. 11-Deoxy Limaprost is known for its stability and is often studied for its potential therapeutic applications, particularly in improving blood flow and reducing inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 11-Deoxy Limaprost involves the degradation of Limaprost in the presence of cyclodextrins. The process typically includes the following steps:

    Formation of Ternary Inclusion Complex: Limaprost is combined with α-cyclodextrin and β-cyclodextrin in an aqueous solution.

    Dehydration and Isomerization: In the presence of α-cyclodextrin, Limaprost undergoes dehydration to form 11-Deoxy Limaprost.

Industrial Production Methods: Industrial production of 11-Deoxy Limaprost follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of cyclodextrins helps stabilize the compound during production and storage .

Chemical Reactions Analysis

Types of Reactions: 11-Deoxy Limaprost undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Cyclodextrins (α and β): Used to stabilize and promote specific reactions.

    Aqueous Solutions: The reactions typically occur in water-based solutions.

Major Products:

Scientific Research Applications

11-Deoxy Limaprost has a wide range of applications in scientific research:

Mechanism of Action

11-Deoxy Limaprost acts as an agonist at prostaglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors, leading to smooth muscle relaxation and vasodilation. This mechanism helps improve blood flow and reduce inflammation .

Comparison with Similar Compounds

Uniqueness: 11-Deoxy Limaprost is unique due to its stability and specific therapeutic potential. Its formation through dehydration and stabilization with cyclodextrins sets it apart from other prostaglandin derivatives .

Properties

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

IUPAC Name

7-[2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]hept-2-enoic acid

InChI

InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)

InChI Key

GGXXRJAROSMGDC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.